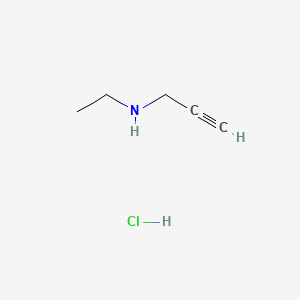

Ethyl(prop-2-yn-1-yl)amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethylprop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.ClH/c1-3-5-6-4-2;/h1,6H,4-5H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTNDIHNEOASSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53227-33-1 | |

| Record name | ethyl(prop-2-yn-1-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Solubility of Ethyl(prop-2-yn-1-yl)amine Hydrochloride in Organic Solvents: Theoretical Principles and Practical Methodologies

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter that governs reaction kinetics, purification strategies, and formulation development. Ethyl(prop-2-yn-1-yl)amine hydrochloride is a valuable building block in organic synthesis, yet its solubility profile in common organic solvents is not well-documented in public literature. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of amine salt solubility, present a detailed, self-validating protocol for isothermal solubility determination, and offer insights into interpreting the resulting data.

Introduction: The Significance of a Solubility Profile

Ethyl(prop-2-yn-1-yl)amine hydrochloride is a secondary amine salt featuring a terminal alkyne, a functional group of significant interest for click chemistry and the synthesis of complex molecular architectures. As with any ionic organic compound, its behavior in non-aqueous media is dictated by a delicate balance of intermolecular forces. Understanding its solubility is not an academic exercise; it is fundamental to:

-

Process Chemistry: Selecting appropriate reaction solvents to ensure homogeneity or controlled precipitation.

-

Purification: Designing efficient crystallization or anti-solvent precipitation protocols for isolation and purification.

-

Formulation Science: For pharmaceutical applications, solubility directly impacts bioavailability and the choice of delivery vehicle.[1][2]

This guide addresses the current information gap by providing a first-principles approach, enabling any well-equipped laboratory to generate reliable and reproducible solubility data.

Theoretical Framework for Amine Hydrochloride Solubility

The dissolution of a crystalline solid in a solvent is a thermodynamically driven process governed by the Gibbs free energy of solution. This process can be conceptually broken down into two major energy contributions: the energy required to break apart the crystal lattice (Lattice Energy) and the energy released when the solute molecules are solvated by the solvent (Solvation Energy). For an ionic compound like Ethyl(prop-2-yn-1-yl)amine hydrochloride, these interactions are complex.

Physicochemical Properties of the Solute

Ethyl(prop-2-yn-1-yl)amine hydrochloride is an ionic salt. The protonation of the secondary amine creates a positively charged ammonium center and a chloride counter-ion.[3] This structure imparts several key characteristics:

-

High Polarity: The presence of a formal ionic bond makes the molecule significantly more polar than its free-base counterpart.

-

Hydrogen Bond Donor: The ammonium proton (N-H+) is a strong hydrogen bond donor.

-

Hydrophobic Regions: The ethyl and propargyl groups constitute nonpolar regions that will engage in weaker van der Waals interactions.

Predicting solubility with precision is notoriously difficult for organic salts, as minor changes in structure can significantly alter the crystal packing and lattice energy, often making experimental determination the only reliable option.[4][5]

The Role of the Solvent

The principle of "like dissolves like" is a useful heuristic. For this salt, solubility will be dictated by the solvent's ability to overcome the crystal lattice energy through effective solvation of both the cation and the anion.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These are often the best solvents for amine hydrochlorides. Their high dielectric constant helps to separate the ions, and their ability to act as both hydrogen bond donors and acceptors allows them to strongly solvate both the ammonium cation and the chloride anion.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMSO): These solvents have a significant dipole moment and can solvate the cation through dipole-ion interactions. However, their ability to solvate the small chloride anion is often weaker compared to protic solvents, which can limit overall solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong interactions with the ionic portions of the salt. Consequently, the solvation energy is typically insufficient to overcome the high lattice energy, leading to very low solubility.

Below is a conceptual diagram illustrating the key intermolecular forces at play during the dissolution process.

Caption: Conceptual model of interactions driving solubility.

Experimental Design for Solubility Determination

A systematic approach is required to generate meaningful data. This involves selecting a representative panel of solvents and adhering to strict safety protocols.

Proposed Solvent Panel for Screening

The choice of solvents should span a wide range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile.

| Solvent | Type | Dielectric Constant (20°C) | Rationale |

| Methanol | Polar Protic | 32.7 | Strong H-bond donor/acceptor, highly polar. |

| Ethanol | Polar Protic | 24.5 | Slightly less polar than methanol, common process solvent. |

| Isopropanol | Polar Protic | 19.9 | Lower polarity protic solvent. |

| Acetonitrile | Polar Aprotic | 37.5 | High dielectric constant, H-bond acceptor. |

| Acetone | Polar Aprotic | 20.7 | Common ketone, moderate polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Cyclic ether, lower polarity. |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Common chlorinated solvent. |

| Toluene | Nonpolar | 2.4 | Aromatic, nonpolar solvent. |

| Heptane | Nonpolar | 1.9 | Aliphatic, very nonpolar solvent. |

Health and Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile may be suitable, but consult a glove compatibility chart).[6][7]

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or potential vapors.[8]

-

Static Discharge: The free-base amine can be flammable. While the salt is less so, grounding and bonding of equipment should be considered when handling large quantities of solvents.[8][9]

-

Handling: Avoid creating dust. The compound is likely to be corrosive or irritating to the skin, eyes, and respiratory tract.[7][10]

Standard Protocol: Isothermal Equilibrium Solubility Measurement

This protocol describes a robust method for determining the solubility of a compound in various solvents at a constant temperature (e.g., 25 °C) using High-Performance Liquid Chromatography (HPLC) for quantification.[2][11]

Experimental Workflow Diagram

Caption: Workflow for isothermal equilibrium solubility determination.

Step-by-Step Methodology

Objective: To determine the saturation solubility of Ethyl(prop-2-yn-1-yl)amine hydrochloride.

Materials:

-

Ethyl(prop-2-yn-1-yl)amine hydrochloride (solid, purity >98%)

-

Selected solvents (HPLC grade)

-

Glass vials (e.g., 4 mL or 20 mL) with PTFE-lined screw caps

-

Stir plate and magnetic stir bars

-

Thermostatically controlled water bath or incubator

-

Calibrated positive displacement pipette or gas-tight syringe

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes for dilution

-

Validated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or CAD)

Protocol:

-

Preparation: To a series of vials, add a precisely known volume of each solvent (e.g., 2.00 mL).

-

Addition of Solute: Add an excess amount of the solid solute to each vial, ensuring a significant amount of undissolved solid remains visible. This confirms that saturation will be achieved.

-

Equilibration (Trustworthiness Pillar): Seal the vials tightly. Place them in a thermostatically controlled environment (e.g., an incubator shaker set to 25.0 ± 0.5 °C). Agitate vigorously for a period sufficient to ensure equilibrium is reached. A minimum of 24 hours is recommended; for some systems, 48-72 hours may be necessary. Causality: Constant agitation and sufficient time are critical to ensure the solution reaches true thermodynamic equilibrium, preventing the underestimation of solubility.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials in a temperature-controlled centrifuge.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant (e.g., 100 µL) using a calibrated pipette. Causality: It is crucial to avoid disturbing the solid phase. The tip of the pipette should be in the upper portion of the liquid. This step must be done quickly to minimize any temperature change that could cause precipitation.

-

Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a pre-weighed vial or volumetric flask. Causality: Filtration removes any microscopic solid particles that could otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC. Determine the concentration of the analyte in the diluted sample by comparing its peak area to the calibration curve.

-

Calculation: Calculate the original solubility in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Data Presentation and Interpretation

All experimentally determined solubility data should be summarized in a clear, tabular format for easy comparison.

Template for Reporting Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Observation |

| Methanol | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |

| Ethanol | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Soluble |

| Isopropanol | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble |

| Acetonitrile | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Soluble |

| Dichloromethane | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Slightly Soluble |

| Toluene | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Very Slightly Soluble |

| Heptane | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Practically Insoluble |

Analysis and Insights

By correlating the measured solubility with the properties of the solvents in the panel, a deeper understanding of the dissolution mechanism can be achieved. For example, a plot of log(Solubility) versus the solvent's dielectric constant can reveal the importance of solvent polarity in stabilizing the dissociated ions. A high correlation with the solvent's hydrogen bond donor capacity would emphasize the critical role of solvating the chloride anion. This data-driven analysis provides the field-proven insights necessary for rational solvent selection in future applications.

Conclusion

While published data on the solubility of Ethyl(prop-2-yn-1-yl)amine hydrochloride is scarce, this guide provides the complete theoretical and practical framework necessary for its determination. By employing the principles of solute-solvent interaction and adhering to a robust, self-validating experimental protocol, researchers can generate the high-quality data required for informed decision-making in process development, purification, and formulation. This foundational knowledge is a prerequisite for the efficient and successful application of this versatile chemical intermediate.

References

-

Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. [Link]

-

National Institutes of Health. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Chemoventory. (2021). SAFETY DATA SHEET - 1-Ethylpropylamine. [Link]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethylenediamine. [Link]

-

Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. [Link]

-

Tecnoproject. (n.d.). Safety Data Sheet - Ethylamine. [Link]

-

National Institutes of Health. (n.d.). Ethylamine. PubChem. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. ccis.chemoventory.com [ccis.chemoventory.com]

- 10. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Safety and handling of Ethyl(prop-2-yn-1-yl)amine hydrochloride

An In-Depth Technical Guide to the Safe Handling of Ethyl(prop-2-yn-1-yl)amine Hydrochloride

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for Ethyl(prop-2-yn-1-yl)amine hydrochloride. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from established safety data for structurally related molecules, including secondary amines, terminal alkynes, and amine hydrochlorides, to provide a robust framework for risk assessment and management.

Compound Profile and Physicochemical Properties

Ethyl(prop-2-yn-1-yl)amine hydrochloride is a secondary amine salt characterized by the presence of both an ethyl group and a reactive propargyl (prop-2-yn-1-yl) group. The hydrochloride salt form generally renders the compound as a solid at room temperature, which mitigates the vapor inhalation risks associated with the volatile free amine. However, the presence of the terminal alkyne and the secondary amine functionalities dictates its specific reactivity and handling requirements.

Molecular Structure:

Table 1: Physicochemical and Identification Data

| Property | Value | Source/Comment |

| IUPAC Name | N-ethylprop-2-yn-1-amine hydrochloride | N/A |

| Molecular Formula | C₅H₁₀ClN | Derived from structure |

| Molecular Weight | 119.6 g/mol | Calculated |

| CAS Number | 207863-17-8 | For the free base |

| Appearance | White to off-white solid (predicted) | Typical for amine salts |

| Solubility | Soluble in water; soluble in polar organic solvents like methanol and ethanol.[1] | Inferred from amine salt properties |

| Key Functional Groups | Secondary Amine (hydrochloride), Terminal Alkyne | N/A |

Hazard Identification and Risk Assessment

The risk profile of Ethyl(prop-2-yn-1-yl)amine hydrochloride is a composite of the hazards associated with its constituent parts: the secondary amine, the terminal alkyne, and the hydrochloride salt.

-

Amine Hazards : Amines as a class can be corrosive and toxic, posing risks of skin and eye irritation, respiratory issues, and potential long-term health effects with prolonged exposure.[1][2] Some amines are known to cause a reversible visual disturbance known as glaucopsia (blue-haze vision) upon vapor exposure.[3]

-

Alkyne Hazards : The terminal alkyne is a high-energy functional group. While not as shock-sensitive as acetylene, terminal alkynes can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). This necessitates careful selection of laboratory equipment.[4]

-

Hydrochloride Salt Hazards : The hydrochloride salt is acidic and corrosive.[5] It will react with bases to release the free amine, which is more volatile and potentially more hazardous via inhalation.

Table 2: GHS Hazard Summary (Predicted)

| Pictogram | GHS Classification | Hazard Statement | Precautionary Statement |

| Skin Corrosion/Irritation, Category 1B/2 Serious Eye Damage, Category 1 | H314: Causes severe skin burns and eye damage.[6] H318: Causes serious eye damage.[7] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] | |

| Acute Toxicity, Oral, Category 4 STOT Single Exposure, Category 3 | H302: Harmful if swallowed.[10] H335: May cause respiratory irritation.[8][11] | P261: Avoid breathing dust.[10] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[8] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] |

Principles of Safe Handling: A Hierarchy of Controls

To ensure personnel safety, a multi-layered approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures to minimize or eliminate hazards.

Caption: Hierarchy of controls for managing exposure risk.

Engineering Controls (Primary Barrier)

Engineering controls are the most critical element for safely handling this compound by physically isolating the researcher from the hazard.

-

Chemical Fume Hood: All manipulations of Ethyl(prop-2-yn-1-yl)amine hydrochloride, including weighing, dissolution, and addition to reaction mixtures, must be performed inside a certified chemical fume hood.[9][12] This is non-negotiable and protects against inhalation of fine particulates and any potential vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

-

Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[9]

Administrative Controls (Procedural Safety)

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be developed and approved. This SOP should cover all aspects from receipt of the material to disposal of waste.

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before they are permitted to handle it.

-

Restricted Access: Designate specific areas within the lab for the storage and handling of this compound.

Personal Protective Equipment (PPE)

PPE is the final barrier of protection and must be worn at all times when handling the compound, even within a fume hood.[13][14]

Table 3: Recommended Personal Protective Equipment

| Body Part | PPE Specification | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield.[15] | Protects against splashes and dust. The hydrochloride form is corrosive and can cause severe eye damage.[9] |

| Hands | Nitrile or neoprene gloves (double-gloving recommended).[14][16] | Prevents skin contact. Amines can be absorbed through the skin.[1] Check glove manufacturer's compatibility charts. |

| Body | Flame-resistant lab coat. | Protects against splashes and spills. |

| Respiratory | Not required if handled exclusively in a fume hood. | A NIOSH-approved respirator with cartridges for organic vapors and acid gases may be required for large spills or if engineering controls fail.[5][7] |

Standard Operating Procedures (SOPs)

The following protocols are provided as a template and must be adapted to specific experimental contexts.

General Weighing and Handling Protocol

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood sash is at the appropriate height and the workspace is clean.

-

Equipment Check: Use spatulas and weigh boats made of compatible materials (e.g., stainless steel, glass, plastic). Crucially, avoid brass or copper spatulas due to the risk of forming explosive acetylides.

-

Weighing: Perform all weighing operations on an analytical balance located inside the fume hood or in a vented balance enclosure. Handle the solid carefully to minimize dust generation.

-

Transfer: If transferring the solid to a reaction vessel, do so carefully within the fume hood. If making a stock solution, add the solid to the solvent slowly. The dissolution may be exothermic.

-

Decontamination: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. Dispose of contaminated weigh boats and wipes as solid hazardous waste.

-

Hand Washing: Wash hands thoroughly after removing gloves.[8]

Caption: Standard workflow for handling the compound.

Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical.

-

Personnel Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9]

-

Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][9]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention. Show the Safety Data Sheet to the medical professional.

-

-

Spill Response:

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.

-

Contain: If the spill is small and contained within the fume hood, cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels.

-

Neutralize (optional, for advanced users): For small spills, cautious neutralization of the acidic salt can be performed with a weak base like sodium bicarbonate before absorption.

-

Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][12]

-

Incompatibilities: Keep away from:

-

Strong Bases: Will liberate the volatile and potentially flammable free amine.

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Certain Metals: Avoid storage or handling with copper, brass, silver, or mercury and their salts to prevent the formation of explosive acetylides.[4]

-

-

Ignition Sources: Keep away from heat, sparks, and open flames.[6][9] Ground equipment to prevent static discharge.[12]

Disposal

All waste containing Ethyl(prop-2-yn-1-yl)amine hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[1][9]

References

-

Tecnoproject. (2023, February 20). Safety Data Sheet: Ethylamine. Retrieved from [Link]

-

LDM. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 18). 9.4: Hydration of Alkynes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Amines as occupational hazards for visual disturbance. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

-

Solubility of Things. (n.d.). Alkynes: Structure, Properties, and Reactions. Retrieved from [Link]

-

Chemoventory. (2021, September 12). Safety Data Sheet. Retrieved from [Link]

-

Rawsource. (2024, July 3). What are Amines? Structure, Types, Applications, and Safety. Retrieved from [Link]

-

Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 9.S: Alkynes - An Introduction to Organic Synthesis (Summary). Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

- Google Patents. (n.d.). RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.

-

Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Amine. Retrieved from [Link]

-

Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

-

National Institutes of Health. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

-

ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-N-prop-1-en-2-ylpropan-2-amine. Retrieved from [Link]

-

Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl(2-methylpropyl)amine hydrochloride. Retrieved from [Link]

-

Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications. Retrieved from [Link]

- Google Patents. (n.d.). DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn..

Sources

- 1. The MSDS HyperGlossary: Amine [ilpi.com]

- 2. rawsource.com [rawsource.com]

- 3. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. fishersci.com [fishersci.com]

- 6. ccis.chemoventory.com [ccis.chemoventory.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.fr [fishersci.fr]

- 9. fishersci.com [fishersci.com]

- 10. chemscene.com [chemscene.com]

- 11. tecnoproject.com [tecnoproject.com]

- 12. fishersci.com [fishersci.com]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. blog.storemasta.com.au [blog.storemasta.com.au]

- 15. canadasafetytraining.com [canadasafetytraining.com]

- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

Methodological & Application

The Versatile Building Block: Ethyl(prop-2-yn-1-yl)amine Hydrochloride in Modern Synthetic Chemistry

Introduction: Unlocking Synthetic Diversity with a Simple Propargylamine

In the landscape of modern organic synthesis, particularly within drug discovery and development, the strategic incorporation of small, functionalized building blocks is paramount. Ethyl(prop-2-yn-1-yl)amine hydrochloride has emerged as a highly valuable and versatile reagent, offering a unique combination of a secondary amine and a terminal alkyne. This dual functionality allows for sequential or orthogonal derivatization, providing rapid access to a wide array of complex molecular architectures. Its hydrochloride salt form enhances stability and ease of handling, making it an attractive component for library synthesis and lead optimization campaigns.

This technical guide provides an in-depth exploration of the applications of Ethyl(prop-2-yn-1-yl)amine hydrochloride, complete with detailed protocols and mechanistic insights. We will delve into its utility in cornerstone reactions such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), as well as its role in the construction of bioactive heterocyclic scaffolds like pyrrolidines and quinolines.

Core Reactivity and Strategic Advantages

The synthetic potential of Ethyl(prop-2-yn-1-yl)amine hydrochloride is rooted in the distinct reactivity of its two primary functional groups:

-

The Terminal Alkyne: This moiety is a gateway to a multitude of transformations. It readily participates in metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.[1] Furthermore, it is a key participant in cycloaddition reactions, particularly the highly efficient and bio-orthogonal "click" reaction with azides.[2]

-

The Secondary Amine: The secondary amine provides a nucleophilic center for a variety of bond-forming reactions. It can be acylated, alkylated, or participate in reductive aminations.[3] Crucially, the presence of the ethyl group offers steric and electronic properties that can influence the reactivity and conformational preferences of the final molecule, a subtle yet significant aspect in designing bioactive compounds.

The strategic advantage of this building block lies in the ability to leverage these functionalities in a controlled manner, enabling the synthesis of diverse molecular scaffolds with a high degree of complexity from a simple, commercially available starting material.

Application in Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic materials.[4]

Scientific Rationale and Mechanistic Insight

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide.

-

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

The amine base plays a crucial role, not only in the deprotonation of the alkyne but also in stabilizing the catalytic species.[1]

Sources

The Strategic Application of Ethyl(prop-2-yn-1-yl)amine Hydrochloride in Modern Medicinal Chemistry

Introduction: In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Ethyl(prop-2-yn-1-yl)amine hydrochloride, also known as N-ethylpropargylamine hydrochloride, has emerged as a versatile and highly valuable reagent in medicinal chemistry. Its unique bifunctional nature, possessing both a secondary amine and a terminal alkyne, provides chemists with a powerful tool for molecular elaboration and the construction of diverse compound libraries with significant pharmacological potential. This guide provides an in-depth exploration of the applications of Ethyl(prop-2-yn-1-yl)amine hydrochloride, complete with detailed protocols and insights into its utility in the synthesis of bioactive molecules.

Core Principles of Utility: A Bifunctional Architecton

The significance of Ethyl(prop-2-yn-1-yl)amine hydrochloride in medicinal chemistry is rooted in its two key functional groups:

-

The Terminal Alkyne: This group is a cornerstone of modern synthetic chemistry, most notably for its participation in the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1][2] This reaction allows for the efficient and regioselective formation of stable 1,4-disubstituted 1,2,3-triazole rings, which are recognized as important pharmacophores in a wide array of therapeutic areas.[3][4] The alkyne moiety also enables participation in other crucial carbon-carbon bond-forming reactions, such as the Sonogashira coupling.[5][6][7]

-

The Secondary Amine: The ethylamino group provides a nucleophilic center and a basic handle, allowing for a variety of chemical transformations. It can be readily acylated, alkylated, or used in reductive amination protocols to introduce diverse substituents. Furthermore, the amine functionality can significantly influence the physicochemical properties of a molecule, such as solubility and basicity, which are critical for drug-like characteristics. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Key Applications in Medicinal Chemistry

The primary application of Ethyl(prop-2-yn-1-yl)amine hydrochloride is as a versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its utility is most prominently demonstrated in the generation of compound libraries for high-throughput screening and in the synthesis of targeted therapeutic agents.

"Click Chemistry" and the Synthesis of Bioactive Triazoles

The CuAAC reaction is a powerful tool for the rapid and efficient assembly of molecular diversity.[8][9] Ethyl(prop-2-yn-1-yl)amine hydrochloride serves as a readily available "alkyne-handle" that can be "clicked" onto a variety of azide-containing scaffolds. The resulting 1,2,3-triazole core is not merely a linker but often an active contributor to the biological activity of the final compound, acting as a bioisosteric replacement for other functional groups and participating in hydrogen bonding and other interactions with biological targets.[1]

Caption: General workflow for triazole synthesis using CuAAC.

This protocol describes a general procedure for the copper-catalyzed cycloaddition of Ethyl(prop-2-yn-1-yl)amine with a model azide, benzyl azide.

Materials:

-

Ethyl(prop-2-yn-1-yl)amine hydrochloride

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Neutralization of the Amine Salt: In a round-bottom flask, dissolve Ethyl(prop-2-yn-1-yl)amine hydrochloride (1.0 eq) in a minimal amount of deionized water. Add a saturated aqueous solution of sodium bicarbonate dropwise with stirring until the solution is basic (pH > 8), liberating the free amine. Extract the free amine with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free Ethyl(prop-2-yn-1-yl)amine. Caution: The free amine is volatile.

-

Reaction Setup: In a separate flask, dissolve the obtained Ethyl(prop-2-yn-1-yl)amine (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.

-

Catalyst Preparation: In a small vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.

-

Reaction Initiation: To the stirred solution of the amine and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution. The reaction mixture may turn cloudy or change color.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-(benzyl)-4-((ethylamino)methyl)-1H-1,2,3-triazole.

Expected Outcome: This reaction typically proceeds with high yield and selectivity for the 1,4-disubstituted triazole isomer. The resulting compound now carries the ethylamine side chain, which can be further functionalized.

Sonogashira Coupling for the Synthesis of Arylalkynes

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][11] This reaction is invaluable in medicinal chemistry for the synthesis of conjugated systems, which are present in numerous biologically active molecules. Ethyl(prop-2-yn-1-yl)amine hydrochloride can be used as the alkyne component to introduce an ethylaminomethyl-alkyne moiety onto an aromatic or heteroaromatic ring.

Caption: Key components of a Sonogashira coupling reaction.

This protocol outlines a general method for the Sonogashira coupling of Ethyl(prop-2-yn-1-yl)amine with an aryl iodide.

Materials:

-

Ethyl(prop-2-yn-1-yl)amine (from the hydrochloride salt)

-

Aryl iodide (e.g., 4-iodoanisole)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated aqueous solution of ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reactant Preparation: Ensure Ethyl(prop-2-yn-1-yl)amine is in its free base form as described in the CuAAC protocol.

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Solvent and Reagent Addition: Add anhydrous THF or DMF, followed by triethylamine (2.0 eq). Stir the mixture for a few minutes.

-

Alkyne Addition: Add a solution of Ethyl(prop-2-yn-1-yl)amine (1.2 eq) in the reaction solvent dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor its progress by TLC.

-

Work-up: After completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the desired N-ethyl-N-(3-arylprop-2-yn-1-yl)amine.

Data Summary and Comparison

The choice between CuAAC and Sonogashira coupling depends on the desired final molecular architecture. The following table summarizes the key features of each reaction in the context of using Ethyl(prop-2-yn-1-yl)amine hydrochloride.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Sonogashira Coupling |

| Bond Formed | C-N and N-N (forms a 1,2,3-triazole ring) | C-C (alkyne to aryl/vinyl sp² carbon) |

| Key Reagents | Azide, Copper(I) catalyst | Aryl/Vinyl Halide, Palladium catalyst, Copper(I) co-catalyst, Base |

| Typical Solvents | t-BuOH/H₂O, DMF, DMSO | THF, DMF, Toluene, Amines (as solvent) |

| Reaction Temperature | Room temperature to mild heating | Room temperature to elevated temperatures |

| Functional Group Tolerance | Very high | Generally good, but can be sensitive to certain functional groups |

| Primary Application | Rapid generation of compound libraries, synthesis of triazole-containing drugs | Synthesis of conjugated systems, natural products, and functional materials |

Conclusion

Ethyl(prop-2-yn-1-yl)amine hydrochloride is a powerful and versatile building block in medicinal chemistry. Its ability to readily participate in two of the most important classes of modern organic reactions, the CuAAC and the Sonogashira coupling, makes it an invaluable tool for the synthesis of diverse and complex molecules. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this reagent in their synthetic endeavors, ultimately accelerating the discovery of new and improved therapeutic agents.

References

-

Choudhary, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Pharmaceuticals, 15(5), 574. [Link]

- Google Patents. (2013).

- Google Patents. (1978).

-

Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

RSC Publishing. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Link]

-

Taj, T., et al. (2019). Synthesis of Novel 1,2,4-Triazole Derivatives as Antimicrobial Agents via the Japp-Klingemann Reaction. Journal of Chemistry, 2019, 8547803. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Jetir.org. A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics. [Link]

-

Duzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy, 43(3), 1-17. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Somani, R. R., et al. (2012). Click Chemical Reactions:An Emerging Approach and Its Pharmaceutical Applications. International Journal of Pharmaceutical and Phytopharmacological Research, 1(5), 322-331. [Link]

-

European Patent Office. (2023). PREVENTION OF THE CONVERSION OF PHARMACEUTICAL AGENTS INTO TOXIC N-NITROSAMINE COMPOUNDS. [Link]

-

WIPO. (2021). A PROCESS FOR SYNTHESIS OF N-ETHYL METHYL AMINE AND THE DERIVATIVES THEREOF. [Link]

-

M. Hassan, S. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2210. [Link]

-

NROChemistry. Sonogashira Coupling. [Link]

-

Kour, G., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics, 5(4), 312-345. [Link]

-

Al-Sanea, M. M., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 28(22), 7590. [Link]

-

Guedes, J. A. C., et al. (2011). Prodrugs for Amines. Molecules, 16(9), 7536-7561. [Link]

- Google Patents. (2008). Pharmaceutical composition for modified release.

-

Dalrymple, B., et al. (2015). Identification of polymorphism in ethylone hydrochloride: synthesis and characterization. Drug Testing and Analysis, 7(9), 799-807. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. eijppr.com [eijppr.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in CuAAC Reactions with Ethyl(prop-2-yn-1-yl)amine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are experiencing suboptimal yields when using amine-containing alkynes, particularly in their hydrochloride salt form, such as Ethyl(prop-2-yn-1-yl)amine hydrochloride. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose and resolve challenges in your own experiments.

Troubleshooting Guide: Diagnosing and Solving Low Reaction Yields

This section addresses the most common failure mode—low to non-existent product formation—in a direct question-and-answer format.

Q1: I am seeing very low (or no) yield in my click reaction with Ethyl(prop-2-yn-1-yl)amine hydrochloride. What are the most likely causes?

This is a frequent and understandable challenge. The issue almost always stems from the unique nature of using an amine hydrochloride salt as a substrate. While the CuAAC reaction is famously robust, its catalytic cycle has specific requirements that are disrupted by the acidic nature of this reagent and the coordination properties of the free amine.

Let's break down the primary causes, from most to least likely:

1. The "Hydrochloride Problem": Inadequate Deprotonation of the Terminal Alkyne

-

Causality: The core mechanism of the CuAAC reaction requires the in situ formation of a copper(I) acetylide intermediate.[1][2] This can only happen if the terminal alkyne's acidic proton (pKa ≈ 25) is removed. Your starting material, Ethyl(prop-2-yn-1-yl)amine hydrochloride, is an acid salt. When dissolved, it lowers the pH of the reaction mixture, ensuring the terminal alkyne remains fully protonated and unable to react with the copper catalyst. Furthermore, the amine itself is protonated (R-NH2R' • HCl). If it were deprotonated to its free amine form without careful pH management, it could potentially coordinate to the copper catalyst, acting as a poison.

-

Solution: The addition of a base is not optional; it is mandatory . The base serves two purposes: first, to neutralize the hydrochloride, and second, to create a sufficiently basic environment to deprotonate the terminal alkyne, allowing the catalytic cycle to proceed. It is critical to use a non-coordinating or weakly coordinating base to avoid interfering with the catalyst.

2. Catalyst Inactivation: Oxidation of Cu(I) to Cu(II)

-

Causality: The catalytically active species is Copper(I).[3] However, Cu(I) is thermodynamically unstable and readily oxidized to the inactive Copper(II) state by dissolved oxygen in the reaction medium.[1] Cu(II) not only halts the desired reaction but can also promote the unwanted side reaction of oxidative alkyne homocoupling (Glaser coupling).[1][4] Standard protocols use a reducing agent, typically sodium ascorbate, to continuously regenerate Cu(I) from any Cu(II) that forms.[5] If the sodium ascorbate is old, degraded, or used in insufficient quantity relative to the dissolved oxygen, the catalyst will be irreversibly oxidized.

-

Solution: Always use a freshly prepared solution of sodium ascorbate. A slight excess (e.g., 5-10 equivalents relative to the copper catalyst) is recommended to counteract oxidation throughout the reaction.[4] Additionally, minimizing the reaction's exposure to air by using a capped vial is a simple but effective measure.[4] For extremely sensitive biomolecules, performing the reaction under an inert atmosphere (Nitrogen or Argon) may be necessary.

3. Insufficient Catalyst Stabilization: The Role of Ligands

-

Causality: The copper catalyst, even in its active Cu(I) state, can be prone to disproportionation or sequestration. Accelerating ligands are essential for stabilizing the Cu(I) oxidation state and increasing the effective reaction rate.[6] Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) chelate the copper ion, protecting it from oxidation and presenting it favorably to the reactants.[7] Running the reaction without an appropriate ligand, especially in complex media or at low concentrations, is a common cause of failure.

-

Solution: Always include a suitable copper-chelating ligand in your reaction mixture. For aqueous reactions common in bioconjugation, THPTA is the standard choice.[7] For organic solvents, TBTA is often preferred. The ligand should be pre-mixed with the copper source before adding the other reagents.

Diagnostic & Optimization Protocols

Here are detailed, actionable protocols to systematically address the issues outlined above.

Protocol 1: Systematic Base Addition and pH Adjustment

This protocol is the first and most critical step for troubleshooting reactions with amine hydrochloride salts.

Objective: To neutralize the alkyne salt and ensure the reaction pH is suitable for alkyne deprotonation without compromising catalyst stability.

Methodology:

-

Prepare Stock Solutions:

-

Ethyl(prop-2-yn-1-yl)amine hydrochloride in your chosen solvent (e.g., water, DMSO/water).

-

A 1 M stock solution of a suitable base (see Table 1 ).

-

-

Initial pH Measurement (Optional but Recommended): In a separate test vial, dissolve your alkyne in the reaction solvent at the final concentration and measure the pH. You will find it is acidic (typically pH 3-5).

-

Titration and Neutralization:

-

To your main reaction vessel containing the alkyne solution, add the base solution dropwise or in small aliquots.

-

After each addition, briefly vortex and check the pH using pH paper or a calibrated micro-pH probe.

-

Your target pH is between 7.0 and 8.5. This range is a well-established compromise: sufficiently basic for deprotonation while remaining within the CuAAC reaction's tolerant range (pH 4-12).[5]

-

-

Proceed with Reaction: Once the target pH is achieved and stable, you may proceed with adding the other reaction components as described in Protocol 2.

| Base | Type | Recommended Use | Comments |

| Sodium Bicarbonate (NaHCO₃) | Mild, Inorganic | Aqueous or mixed aqueous/organic systems. | First choice. Excellent buffer, unlikely to coordinate with copper. |

| Sodium Carbonate (Na₂CO₃) | Stronger, Inorganic | Aqueous or mixed systems. | Use with caution; can raise pH quickly. |

| DIPEA (Hünig's Base) | Non-nucleophilic, Organic | Organic solvents (DMF, DMSO). | Can act as a ligand and may reduce reaction rates in some cases.[4][8] Use if an organic-soluble base is required. |

| Triethylamine (TEA) | Nucleophilic, Organic | Organic solvents. | Use as a last resort. Can more strongly coordinate with the copper catalyst. |

Protocol 2: Optimized Step-by-Step CuAAC Reaction Setup

This protocol incorporates best practices to maximize your chances of success. The order of addition is critical to prevent premature reactions or catalyst deactivation.

Objective: To provide a reliable, step-by-step workflow for performing the CuAAC reaction with Ethyl(prop-2-yn-1-yl)amine hydrochloride.

Reagents & Recommended Concentrations:

-

Azide Substrate: 1.0 equivalent (e.g., 10 mM final concentration)

-

Ethyl(prop-2-yn-1-yl)amine hydrochloride: 1.0 - 1.5 equivalents

-

Copper(II) Sulfate (CuSO₄): 0.05 - 0.1 equivalents (5-10 mol%)

-

Ligand (THPTA or TBTA): 0.25 - 0.5 equivalents (5x the copper concentration)

-

Sodium Ascorbate: 0.5 - 1.0 equivalents (10x the copper concentration)

-

Base (e.g., NaHCO₃): As needed to adjust pH to 7.0-8.5

Methodology:

-

Prepare Fresh Stock Solutions:

-

Copper/Ligand Premix: In a microcentrifuge tube, combine the required volume of CuSO₄ stock solution and ligand stock solution. For example, for a 1 mL reaction, mix 10 µL of a 100 mM CuSO₄ stock with 50 µL of a 100 mM THPTA stock. Vortex briefly. Let this stand for 2-3 minutes. This pre-complexation is vital.[7]

-

Sodium Ascorbate: Prepare a 100 mM or 1 M solution in water immediately before use. Do not store this solution for long periods.

-

-

Reaction Assembly (Order of Addition is Key):

-

In the main reaction vessel, add your azide substrate dissolved in the chosen solvent.

-

Add the solution of Ethyl(prop-2-yn-1-yl)amine hydrochloride.

-

Perform the pH adjustment as detailed in Protocol 1 .

-

Add the Copper/Ligand Premix to the reaction vessel.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7]

-

-

Reaction Conditions:

Visualizing the Process

To better understand the chemistry and the troubleshooting logic, refer to the following diagrams.

Caption: The Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) catalytic cycle.

Caption: A logical workflow for troubleshooting low CuAAC reaction yields.

Frequently Asked Questions (FAQs)

-

Q: Do I need to degas my solvents to remove oxygen?

-

A: For most applications, simply using a freshly prepared solution of the reducing agent (sodium ascorbate) and keeping the reaction vial capped is sufficient to counteract the effects of dissolved oxygen.[4] However, if you are working with extremely oxygen-sensitive materials (e.g., certain proteins or dyes) or at very low concentrations, degassing the solvents with argon or nitrogen for 15-20 minutes prior to use can provide an additional layer of security.

-

-

Q: Can I use a Cu(I) source like CuI or CuBr directly instead of CuSO₄ and a reducing agent?

-

A: Yes, you can use Cu(I) salts directly. However, they are often less stable to storage and can be of variable quality. The in situ generation from Cu(II)SO₄ (which is highly stable) and sodium ascorbate is generally more reliable and reproducible, which is why it has become the standard method for most applications.[7]

-

-

Q: My propargylamine derivative is the free base, not a hydrochloride salt. Do I still need to add a base?

-

A: In this case, you do not need to add a stoichiometric amount of base to neutralize a salt. However, the free amine itself can be basic enough to facilitate the deprotonation of the alkyne. It is still highly recommended to check the pH of your final reaction mixture before adding the catalyst. If the pH is below ~6.5, the addition of a small amount of a mild base to bring it into the 7.0-8.5 range can be beneficial.

-

-

Q: How can I monitor the reaction's progress?

-

A: The two most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is excellent for a quick visual check; you should see the consumption of your starting materials (the limiting reagent) and the appearance of a new, more polar spot for the triazole product. LC-MS provides more definitive data, allowing you to track the masses of reactants and products over time to determine the percent conversion accurately.

-

References

-

Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Formation of 1,2,3-Triazoles from Azides and Terminal Alkynes: A Mechanistic Study. Journal of the American Chemical Society, 127(1), 210-216. Available at: [Link]

-

Presolski, P. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

-

Cintrat, A., et al. (2021). Effects of Different Amines and Acids on CuAAC. ResearchGate Publication. Note: Specific article details may vary, linking to the general platform. Available at: [Link]

-

Gan, Z., et al. (2024). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Available at: [Link]

-

Wikipedia contributors. (2024). Click chemistry. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Available at: [Link]

-

Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Angewandte Chemie International Edition, 44(15), 2210-2215. Available at: [Link]

-

Llop, J., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]

-

Interchim. Click Chemistry (Azide / alkyne reaction). Interchim Documentation. Available at: [Link]

-

González-Bello, C., et al. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. Available at: [Link]

-

Presolski, P. J., et al. (2014). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society. Available at: [Link]

-

Jo, K., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. jenabioscience.com [jenabioscience.com]

Removal of copper catalyst from click reactions involving Ethyl(prop-2-yn-1-yl)amine

Technical Support Center: Catalyst & Impurity Removal

Guide ID: CUCAT-RR-24 Topic: Removal of Copper Catalyst from Click Reactions Involving Ethyl(prop-2-yn-1-yl)amine Senior Application Scientist: Dr. Evelyn Reed

Introduction: The Challenge of Purity in Amine-Containing Click Products

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction, is a cornerstone of modern chemical synthesis due to its efficiency and broad functional group tolerance.[1][2] However, for applications in drug development and materials science, the complete removal of the copper catalyst is not just a matter of purity—it is a prerequisite for biological safety and material performance. Residual copper can be cytotoxic and may interfere with downstream spectroscopic analysis or catalytic processes.

This guide specifically addresses the challenges associated with purifying products derived from Ethyl(prop-2-yn-1-yl)amine . The primary amine in this substrate introduces a significant purification hurdle. As a Lewis base, the amine can form stable complexes with the Lewis acidic copper(I) and copper(II) ions. This interaction can cause the product to co-elute with the catalyst, adhere irreversibly to purification media, or lead to significant yield loss during aqueous extractions. This document provides a series of troubleshooting guides and detailed protocols to navigate these challenges effectively.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My final product has a distinct blue or green tint after work-up. What does this indicate and what is the first step I should take?

A1: A blue or green coloration is a clear visual indicator of residual copper contamination, typically from Cu(II) species formed by oxidation of the catalytically active Cu(I) during the reaction or work-up.

Causality: The color arises from d-d electronic transitions in the copper(II) ions, which are often complexed with your amine-containing product, solvent molecules, or other ligands. The first and simplest approach is a liquid-liquid extraction with a chelating agent.

Immediate Action: EDTA Wash Protocol Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate ligand that forms a very stable, water-soluble complex with copper ions, effectively sequestering them from your organic product.[3]

-

Dissolution: Dissolve your crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Aqueous Wash: Wash the organic layer 2-3 times with a saturated aqueous solution of EDTA (0.1 - 0.5 M, pH adjusted to 8 with NaHCO₃ or NaOH). The slightly basic pH ensures the EDTA is fully deprotonated and available for chelation.

-

Phase Separation: Vigorously stir the biphasic mixture for 15-20 minutes per wash to ensure efficient transfer of the copper-EDTA complex into the aqueous phase.

-

Final Rinses: Follow the EDTA wash with a water wash and then a brine wash to remove residual EDTA and water from the organic layer.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Trustworthiness Check: If the blue/green color persists in the organic layer after two EDTA washes, it indicates a strong association between your amine product and the copper, requiring a more robust purification method. Proceed to Q2.

Q2: I'm experiencing significant product loss during purification. My yields are low, and I suspect my amine-containing product is being retained with the copper. How can I improve recovery?

A2: This is the most common issue when working with basic amines like ethyl(prop-2-yn-1-yl)amine. The amine functionality chelates copper, making the product-catalyst complex highly polar. This complex can get trapped in the aqueous layer during extractions or bind irreversibly to silica gel.

Causality: The lone pair of electrons on the nitrogen atom of your product forms a coordinate bond with the copper ion. This interaction can be disrupted by changing the pH or by using a stronger chelating agent that outcompetes your product for copper binding.

Workflow: Choosing the Right Purification Strategy

The optimal strategy depends on the specific properties of your triazole product. The following decision tree can help guide your choice.

Caption: Decision workflow for copper removal from amine-containing products.

Q3: Can you provide a detailed protocol for using a chelating resin (Strategy B)?

A3: Absolutely. Using a solid-supported chelating scavenger is one of the most effective methods for achieving high purity, especially for downstream applications where even trace metal content is unacceptable. Resins with iminodiacetic acid (IDA) functional groups are particularly effective.[4][5][6]

Expert Insight: The key to success with chelating resins is ensuring the copper is in the more strongly binding Cu(II) state. If your reaction was run under inert atmosphere and is colorless or brown (Cu(I)), it's beneficial to expose the solution to air (oxygen) to oxidize Cu(I) to Cu(II) before applying it to the resin.

Protocol 1: Copper Removal with Chelating Resin (Batch Method)

-

Resin Selection & Preparation: Choose a commercially available copper-chelating resin (e.g., Dowex M4195, QuadraSil® AP). Prepare the resin according to the manufacturer's instructions, which typically involves washing with methanol and the solvent used for your reaction.

-

Oxidation (Optional but Recommended): Dissolve your crude product in a suitable solvent (e.g., DCM, THF, Methanol). If the solution is not already blue/green, bubble air through it or stir it open to the atmosphere for 30 minutes to ensure oxidation of Cu(I) to Cu(II).

-

Batch Incubation: Add the chelating resin to the solution (typically 5-10 equivalents relative to the copper catalyst used).

-

Agitation: Stir the slurry at room temperature for 1-4 hours. The solution's blue/green color should fade as the copper binds to the resin.

-

Filtration: Filter the mixture to remove the resin beads. Wash the beads with a small amount of fresh solvent to recover any adsorbed product.

-

Analysis & Concentration: Combine the filtrate and washes. Analyze a small aliquot by TLC or LC-MS to confirm the absence of starting materials and the presence of your product. Concentrate the solution to obtain the purified product.

Trustworthiness Check: If the solution remains colored after 4 hours, add another portion of fresh resin and continue stirring. The capacity of the resin may have been exceeded.

Q4: I've tried aqueous washes and chelating resins, but my product is still not pure enough for my biological assay. What other options do I have?

A4: When extremely low levels of copper are required, or when other impurities are present, precipitation or chromatography may be necessary.

Method 1: Precipitation with Sodium Sulfide This method is highly effective but should be handled with care in a fume hood due to the potential release of H₂S gas. It works by precipitating copper as highly insoluble copper sulfide (CuS).[4]

-

Dissolve the crude product in an organic solvent like DCM.

-

Add 1 equivalent (relative to copper) of a 1M aqueous solution of sodium sulfide (Na₂S).

-

A brown or black precipitate of CuS should form immediately.

-

Stir vigorously for 30 minutes.

-

Filter the mixture through a pad of celite to remove the solid CuS.

-

Wash the organic filtrate with water and brine, then dry and concentrate.

Method 2: Column Chromatography Standard silica gel chromatography can be problematic due to the basicity of the amine product. However, it can be made effective with modifications.

-

Amine Deactivation: Pre-treat the silica gel by flushing the packed column with a solvent mixture containing 1-2% triethylamine or ammonia (e.g., 1% Et₃N in ethyl acetate). This neutralizes the acidic silica surface, preventing your basic product from tailing or sticking.

-

Alumina Column: Basic or neutral alumina can be a better alternative to silica gel for purifying basic compounds.[7]

Comparative Summary of Copper Removal Techniques

| Method | Efficiency | Scalability | Cost | Time Required | Suitability for Amine Products |

| Aqueous EDTA Wash | Moderate | Excellent | Low | Low (0.5-1 hr) | Good, but may require pH adjustment. Risk of product loss if product-Cu complex is strong.[3][8] |

| Precipitation (Na₂S) | High | Good | Low | Low (1-2 hrs) | Excellent, but requires careful handling of sulfide reagents.[4] |

| Chelating Resin | Very High | Moderate | Moderate | Moderate (1-4 hrs) | Excellent. The most reliable method for achieving low ppm copper levels.[5][9] |

| Modified Chromatography | High | Poor-Good | High | High (several hrs) | Good, but requires method development (e.g., amine-treated silica or alumina).[4][7] |

References

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.[Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.[Link]

-

Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins. ResearchGate.[Link]

-

How to remove copper after CuAAc click reaction? ResearchGate.[Link]

-

Catalyst Removal. Matyjaszewski Polymer Group, Carnegie Mellon University.[Link]

-

Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. ACS Publications.[Link]

-

Copper Chelating Resin. G-Biosciences.[Link]

-

Copper Precipitation Methods. 911Metallurgist.[Link]

-

Best method for removing Cu(I) from Org compounds. Reddit r/Chempros.[Link]

-

Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Royal Society of Chemistry.[Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 6. Copper Chelating Resin | Copper Binding Proteins [gbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Instability of Ethyl(prop-2-yn-1-yl)amine hydrochloride under basic conditions

A Guide to Understanding and Mitigating Instability in Basic Conditions

Welcome to the technical support center for ethyl(prop-2-yn-1-yl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As a valued member of the scientific community, we understand that unexpected experimental outcomes can be both frustrating and time-consuming. This resource aims to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions regarding the stability of ethyl(prop-2-yn-1-yl)amine hydrochloride, particularly under basic conditions. Our goal is to empower you with the knowledge to anticipate and overcome potential challenges, ensuring the integrity and success of your experiments.

I. Understanding the Core Instability: The Challenge of Basicity

Ethyl(prop-2-yn-1-yl)amine hydrochloride is a salt, meaning the amine is protonated. In this form, it is generally stable. However, many synthetic transformations require the free secondary amine, which is generated by the addition of a base. It is at this stage that the inherent instability of the molecule can manifest. The primary challenge arises from the presence of two key functional groups in close proximity: the secondary amine and the terminal alkyne.

Under basic conditions, the free ethyl(prop-2-yn-1-yl)amine can undergo a prototropic rearrangement , also known as a base-catalyzed isomerization. This process can lead to the formation of undesired side products, primarily allenes and conjugated imines, which can compete with your desired reaction and complicate purification.

II. Troubleshooting Guide: Diagnosing and Solving Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: My reaction yield is significantly lower than expected, and I observe a complex mixture of products by TLC and LC-MS. What is the likely cause?

Answer:

This is a classic symptom of the degradation of your starting material under the reaction conditions. The most probable cause is a base-induced isomerization of the ethyl(prop-2-yn-1-yl)amine.

Diagnostic Workflow:

-

Analyze the "Blank" Reaction: Before adding your other reagents, dissolve ethyl(prop-2-yn-1-yl)amine hydrochloride in your chosen solvent, add your base, and stir at the reaction temperature for a short period (e.g., 30 minutes). Analyze a sample of this mixture by TLC and LC-MS. Compare this to a sample of the free base generated at a low temperature. The appearance of new spots or peaks will confirm that your starting material is not stable under these conditions.

-

Characterize the Byproducts: If possible, try to obtain mass spectra of the major byproducts. Look for masses corresponding to isomers of your starting material. The presence of such isomers is a strong indicator of rearrangement.

Potential Solutions:

-

Choice of Base: Strong, non-nucleophilic bases are often used to deprotonate the hydrochloride without participating in side reactions. However, a very strong base can readily deprotonate the terminal alkyne, initiating the isomerization. Consider using a weaker inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a biphasic system or as a slurry. The goal is to neutralize the hydrochloride without creating a strongly basic environment.

-

Temperature Control: The rate of isomerization is often highly dependent on temperature. Generate the free amine at a low temperature (e.g., 0 °C or even -78 °C) before adding your other reagents. If the subsequent reaction requires elevated temperatures, the hope is that the desired reaction will be faster than the degradation pathway.

-

In Situ Consumption: If your reaction partner is stable to the conditions, consider a protocol where the free amine is consumed as it is formed. This can be achieved by slowly adding your base to a mixture of the ethyl(prop-2-yn-1-yl)amine hydrochloride and your electrophile.